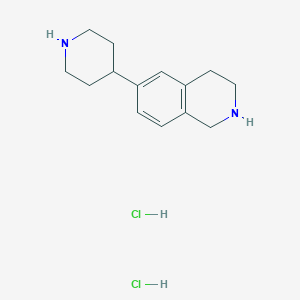

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For example, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The method proposed by Grygorenko et al. combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications

Medicinal Chemistry Building Blocks

Piperidine derivatives are considered fundamental building blocks in medicinal chemistry. They are often used in the synthesis of various pharmaceuticals due to their pharmacophoric features .

Anticancer Agents

Some piperidine derivatives have shown promise as anticancer agents, potentially interfering with cancer cell proliferation and survival .

Antiviral Treatments

Piperidine compounds can be utilized in antiviral therapies, possibly targeting viral replication processes .

Antimalarial Applications

These derivatives may also play a role in antimalarial drugs, contributing to treatments that combat malaria parasites .

Antimicrobial and Antifungal

Piperidine-based compounds can have antimicrobial and antifungal properties, making them useful in combating infections .

Cardiovascular Therapeutics

They may be involved in treatments for hypertension and other cardiovascular conditions .

Neurological Disorders

Piperidine derivatives can be used in managing neurological disorders such as Alzheimer’s disease and as antipsychotic agents .

Analgesic and Anti-inflammatory

These compounds can exhibit analgesic (pain-relieving) and anti-inflammatory effects, which are valuable in various therapeutic contexts .

Safety and Hazards

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Mechanism of Action

Target of Action

Compounds with a piperidine nucleus have been found to be utilized in various therapeutic applications .

Mode of Action

Piperidine derivatives, however, are known to interact with various biological targets and exhibit a wide range of activities .

Biochemical Pathways

Piperidine derivatives have been found to activate various biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

properties

IUPAC Name |

6-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11;;/h1-2,9,11,15-16H,3-8,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOBSNRUSHWRGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=C(CNCC3)C=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2906923.png)

![8-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2906924.png)

![2-(3,4-dimethylphenyl)-8-(thiomorpholin-4-ylcarbonyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2906925.png)

![3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2906932.png)

![2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B2906935.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2906937.png)

![3-(4-(benzyloxy)phenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2906940.png)